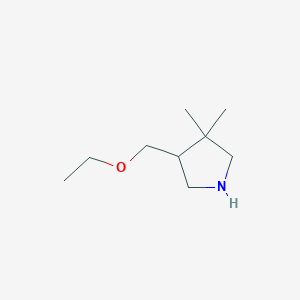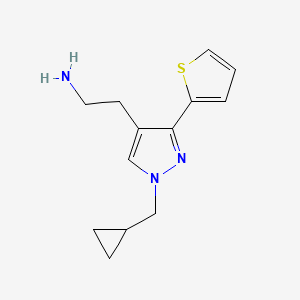
4-(Ethoxymethyl)-3,3-dimethylpyrrolidine
Overview
Description
4-(Ethoxymethyl)-3,3-dimethylpyrrolidine, also known as 4-EMDMP, is an organic compound belonging to the pyrrolidine family of heterocyclic compounds. It is a colorless liquid with a low boiling point and a strong smell. 4-EMDMP is an important intermediate for the synthesis of other compounds, and has been used in a variety of scientific research applications.
Scientific Research Applications
4-(Ethoxymethyl)-3,3-dimethylpyrrolidine has been used in a variety of scientific research applications. For example, it has been used as a reagent for the synthesis of heterocyclic compounds. It has also been used as a starting material for the synthesis of a variety of pharmaceuticals, including anticonvulsants and antidepressants. Additionally, it has been used as a catalyst for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-(Ethoxymethyl)-3,3-dimethylpyrrolidine is not well understood. However, it is believed that its reactivity is due to the presence of a nitrogen atom in its structure, which allows it to form complexes with other molecules. This allows it to act as a catalyst for various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Ethoxymethyl)-3,3-dimethylpyrrolidine are not well understood. However, it is believed that it may have some effects on the central nervous system, as it has been used as a starting material for the synthesis of several anticonvulsants and antidepressants. Additionally, it may have some antioxidant effects, as it has been used in the synthesis of polymers and other materials.
Advantages and Limitations for Lab Experiments
4-(Ethoxymethyl)-3,3-dimethylpyrrolidine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable at room temperature. Additionally, it is relatively non-toxic and has a low boiling point. However, it is also flammable, and should be handled with caution.
Future Directions
There are several potential future directions for the use of 4-(Ethoxymethyl)-3,3-dimethylpyrrolidine. For example, it could be used in the synthesis of new pharmaceuticals or materials. Additionally, further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Furthermore, it could be used as a catalyst for other reactions, such as the synthesis of polymers or other materials. Finally, it could be used in the synthesis of other pyrrolidine compounds.
properties
IUPAC Name |
4-(ethoxymethyl)-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-4-11-6-8-5-10-7-9(8,2)3/h8,10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCMIISRXUMOFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CNCC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethoxymethyl)-3,3-dimethylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1490988.png)







